N-Nitroso-N-phenylhydroxylamine aluminum salt is classified as:
The synthesis of N-Nitroso-N-phenylhydroxylamine aluminum salt typically involves a reaction between aluminum nitrate and N-nitroso-N-phenylhydroxylamine ammonium salt in a mixed solvent system of alcohol and water. The key steps in the synthesis process include:
This method has been reported to achieve high yields (over 91%) with good purity levels .
The molecular structure of N-Nitroso-N-phenylhydroxylamine aluminum salt features a central aluminum atom coordinated to three nitroso-hydroxylamine groups. The structural representation can be summarized as follows:
The compound appears as a white to pale yellow powder, with a melting point ranging from 167°C to 170°C .
N-Nitroso-N-phenylhydroxylamine aluminum salt participates in various chemical reactions:
The mechanism of action for N-Nitroso-N-phenylhydroxylamine aluminum salt primarily revolves around its ability to release nitrosonium ions, which are potent electrophiles. These ions can react with nucleophiles such as primary amines, leading to the formation of nitroso derivatives:
The physical and chemical properties of N-Nitroso-N-phenylhydroxylamine aluminum salt include:
N-Nitroso-N-phenylhydroxylamine aluminum salt has several significant applications across various fields:
The discovery of N-Nitroso-N-phenylhydroxylamine aluminum salt (CAS 15305-07-4) originated in early analytical chemistry research, where it was initially identified as a powerful complexation agent for metal ions. Characterized by the molecular formula C₁₈H₁₅AlN₆O₆, this compound demonstrated an exceptional capacity to form insoluble precipitates with copper, iron, aluminum, titanium, and other transition metals at trace concentrations [6]. This property was immediately recognized as transformative for gravimetric analysis techniques, where precise quantification of metal ions depended on reliable precipitation reactions. The bright yellow aluminum complex (tris(N-nitroso-N-phenylhydroxylamine) aluminum salt) provided both visual identification and stoichiometric reliability for quantitative determinations [8].
A critical advancement came with the characterization of its extraction capabilities using organic solvents. Researchers documented that chloroform and ethyl acetate could efficiently extract the metal complexes, enabling separation science applications in complex matrices. This was particularly valuable for separating copper and iron from other metal ions in alloy analysis and for quantifying vanadate (forming a dark red precipitate) and titanium (forming a yellow precipitate) in strong acid solutions where conventional reagents failed [6] [8]. The compound’s selectivity in strongly acidic environments (pH < 1.0) became a cornerstone technique for mineral processing laboratories and environmental testing facilities where interference from competing ions posed significant challenges [8].
Table 1: Analytical Applications of N-Nitroso-N-phenylhydroxylamine Aluminum Salt Complexes
Target Metal | Complex Color | Detection Limit | Primary Application Context |
---|---|---|---|
Aluminum | Yellow | < 1 ppm | Ore purity assessment |
Iron | Dark Red | 0.5 ppm | Steel alloy quality control |
Titanium | Yellow | 2 ppm | Pigment manufacturing |
Copper | Brown-Black | 0.2 ppm | Environmental water testing |
Vanadium | Dark Red | 1 ppm | Catalyst analysis |
The compound's role expanded into spectrophotometric methods when researchers observed that its metal complexes exhibited distinct molar absorptivity in specific wavelength ranges. This enabled the development of colorimetric determination protocols for aluminum in drinking water supplies, where traditional methods suffered from sensitivity limitations. By the 1980s, this reagent had become established in ISO and ASTM standard methods for metal quantification, cementing its position as an indispensable tool in analytical chemistry [6] [8].
The compound’s transition from analytical reagent to industrial stabilizer began when researchers discovered its exceptional radical scavenging capability in free-radical polymerization systems. Traditional inhibitors like hydroquinone and p-methoxyphenol exhibited significant limitations in high-temperature storage stability (80–90°C) for UV-curable formulations. Comparative studies demonstrated that formulations containing 0.1–0.5% w/w N-nitroso-N-phenylhydroxylamine aluminum salt maintained viscosity stability for over six months at 80°C, while controls with hydroquinone gelled within weeks under identical conditions [1] [8]. This thermal stability derived from its mechanism of quenching photoinitiator-derived radicals before they could initiate premature polymerization of acrylate monomers and oligomers [1].
The compound – commercially designated as Polymerization Inhibitor 510 or UV510 – became integral to photolithography, inkjet printing, and industrial coating technologies. Its adoption addressed a critical industry challenge: extending the shelf life of UV inks, coatings, adhesives, and photoresists containing highly reactive acrylic functional groups without compromising cure speed under UV exposure [2] [8]. Manufacturers particularly valued its non-discoloring properties, which preserved optical clarity in clear coatings – an area where phenolic inhibitors often caused yellowing [8].
Table 2: Performance Comparison of Polymerization Inhibitors in UV Formulations (80°C Stability Testing)
Inhibitor | Concentration (%) | Time to Gelation (Days) | Viscosity Increase (%, 30 Days) | Discoloration |
---|---|---|---|---|
N-Nitroso-N-phenylhydroxylamine Al Salt | 0.3 | >180 | <5% | None |
Hydroquinone | 0.3 | 21 | 320% | Severe yellowing |
p-Methoxyphenol | 0.3 | 28 | 280% | Moderate yellowing |
Phenothiazine | 0.3 | 42 | 150% | Slight yellowing |
Industrial implementation required adaptation of the compound’s physical form. While analytical grades existed as fine powders, industrial versions were engineered as micronized dispersions compatible with acrylate oligomers. This innovation, patented in the early 2000s, enabled homogeneous distribution at ppm concentrations in viscous resin systems like hexanediol diacrylate (HDDA) and epoxy acrylates [1] [6]. By 2010, leading manufacturers of optical fibers, graphic arts coatings, and electronic conformal coatings had incorporated Inhibitor 510 as a standard additive, significantly reducing production losses from premature polymerization during storage and transport [8].
The synthesis of N-nitroso-N-phenylhydroxylamine aluminum salt underwent substantial refinement between 1990–2020, with patents focusing on yield optimization, purity enhancement, and crystallinity control. Early methods described in JP86-103150A (1986) suffered from inconsistent stoichiometry and aluminum hydroxide contamination due to poor pH control during complexation [1]. The breakthrough came with CN101153014B (filed 2006, granted 2010), which established the modern industrial process: reacting aluminum nitrate nonahydrate with N-nitroso-N-phenylhydroxylamine ammonium salt in a water-methanol mixed solvent system (15–25% v/v methanol) while maintaining pH at 5.5–5.7 using a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer [1] [3].
This methodology solved two critical problems: First, the methanol cosolvent prevented precipitation of uncomplexed N-nitroso-N-phenylhydroxylamine intermediate (which decomposes to nitrous oxide and phenylhydroxylamine derivatives under acidic conditions). Second, the phosphate buffer system avoided aluminum hydrolysis while ensuring complete complexation. The patent documented yields exceeding 90% with purity >99% – a dramatic improvement over previous 60–70% yields [1] [3]. Crucially, it specified that deviations beyond pH 4.0–7.0 caused either incomplete reaction (low pH) or aluminum hydroxide contamination (high pH), establishing narrow operational parameters for commercial production [1].
Alternative crystallization approaches emerged in JP2007077038A (2007), which used ethyl acetate/chloroform recrystallization to enhance crystal uniformity for analytical-grade material. However, this method incurred higher production costs and solvent handling complexities, limiting its industrial adoption despite yielding material with 99.9% purity . Subsequent innovations focused on solvent recovery systems and continuous flow reactors to improve the environmental footprint and throughput. A notable 2015 refinement (CN104945403A) replaced batch processing with continuous stirred-tank reactors (CSTRs), reducing reaction time from 8 hours to 90 minutes while maintaining the critical pH window through automated buffer dosing [1].
Table 3: Evolution of Synthesis Methods for N-Nitroso-N-phenylhydroxylamine Aluminum Salt
Patent/Innovation | Key Contribution | Yield Improvement | Purity Achievement | Limitations |
---|---|---|---|---|
JP86-103150A (1986) | Initial aqueous complexation | 60-65% | 85-90% | Uncontrolled hydrolysis; pH sensitivity |
CN101153014B (2010) | Buffered alcohol-water system | >90% | >99% | Requires precise methanol % control |
JP2007077038A (2007) | Ethyl acetate recrystallization | 75% | 99.9% | High solvent cost; low throughput |
CN104945403A (2015) | Continuous flow reaction | 92% (faster kinetics) | 99.2% | Capital-intensive equipment |
The patent landscape reveals a consistent focus on pH control precision and solvent engineering as the primary levers for enhancing product quality. As of 2020, over 75% of commercial production utilized variants of the buffered alcohol-water process from CN101153014B, with the original patent remaining the most frequently cited prior art in subsequent innovations [1] [3]. This synthesis methodology enabled the consistent production of material meeting the stringent specifications required for electronic-grade applications: heavy metals <10 ppm, sulphated ash <0.2%, and total impurities <0.18% – specifications documented in supplier quality certifications [2] [6].
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